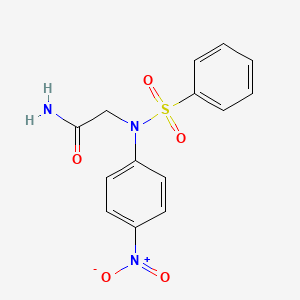
3-(benzyloxy)-N-(2-chloro-4-iodophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzyloxy)-N-(2-chloro-4-iodophenyl)benzamide, commonly known as BCI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a small molecule inhibitor of several protein kinases, including the tyrosine kinases SRC and ABL. Due to its ability to inhibit these kinases, BCI has been investigated for its potential use in cancer research, as well as in the study of various other diseases and biological processes.
作用機序
BCI inhibits the activity of the SRC and ABL kinases by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to the inhibition of several cellular processes. The exact mechanism of action of BCI is still being studied, and additional research is needed to fully understand its effects on cellular signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on kinase activity, BCI has been shown to have other biochemical and physiological effects. For example, BCI has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells. BCI has also been shown to have anti-inflammatory effects, and to modulate the activity of several other signaling pathways in cells.
実験室実験の利点と制限
One advantage of using BCI in lab experiments is its specificity for the SRC and ABL kinases. This specificity allows researchers to investigate the effects of inhibiting these kinases without affecting other cellular processes. However, one limitation of using BCI is its potential toxicity, as high concentrations of the compound may have off-target effects on other cellular processes. Additionally, the use of BCI in animal studies may be limited by its poor solubility and bioavailability.
将来の方向性
There are several future directions for the study of BCI and its potential applications in scientific research. One area of interest is the development of more potent and selective inhibitors of the SRC and ABL kinases, which may have improved efficacy and fewer off-target effects compared to BCI. Additionally, the use of BCI in combination with other drugs or therapies may enhance its anti-tumor effects in cancer research. Finally, further research is needed to fully understand the mechanism of action of BCI and its effects on cellular signaling pathways.
合成法
The synthesis of BCI involves several steps, beginning with the reaction of 2-chloro-4-iodophenol with benzylamine to form 2-(benzyloxy)-4-iodophenylamine. This intermediate is then reacted with 3-bromo-N-(2-chlorophenyl)benzamide to form the final product, 3-(benzyloxy)-N-(2-chloro-4-iodophenyl)benzamide. The synthesis of BCI has been described in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学的研究の応用
BCI has been investigated for its potential use in cancer research, due to its ability to inhibit the SRC and ABL kinases. These kinases are involved in several signaling pathways that are dysregulated in cancer cells, and inhibition of these kinases has been shown to have anti-tumor effects in preclinical studies. BCI has also been studied for its potential use in the treatment of other diseases, including inflammatory disorders and neurological conditions.
特性
IUPAC Name |
N-(2-chloro-4-iodophenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClINO2/c21-18-12-16(22)9-10-19(18)23-20(24)15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNDXJSWZLUKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromo-3,5-dimethylphenoxy)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5163172.png)
![6-(2-fluorophenyl)-5-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5163180.png)





![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5163215.png)
![methyl 4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5163220.png)
![8-[3-(4-tert-butylphenoxy)propoxy]quinoline](/img/structure/B5163232.png)

![ethyl 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163242.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5163248.png)
![8-{[2-(4-fluorophenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5163257.png)